molecular formula C9H4N4O B11102142 3-Acetylcyclopropane-1,1,2,2-tetracarbonitrile

3-Acetylcyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B11102142
M. Wt: 184.15 g/mol
InChI Key: PJCWOHOXULIYEZ-UHFFFAOYSA-N
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Description

3-Acetylcyclopropane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C9H4N4O It is characterized by a cyclopropane ring substituted with an acetyl group and four nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of a suitable precursor followed by the introduction of nitrile groups. One common method involves the reaction of an acetyl-substituted cyclopropane with a nitrile source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Acetylcyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or organometallic compounds.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

3-Acetylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetylcyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The nitrile groups, in particular, play a crucial role in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1,1,2,2-tetracarbonitrile: Lacks the acetyl group but shares the cyclopropane and nitrile structure.

    3-Acetylcyclopropane-1,1-dicarbonitrile: Contains fewer nitrile groups but has a similar acetyl-cyclopropane core.

Uniqueness

3-Acetylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to the combination of its acetyl group and four nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H4N4O

Molecular Weight

184.15 g/mol

IUPAC Name

3-acetylcyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C9H4N4O/c1-6(14)7-8(2-10,3-11)9(7,4-12)5-13/h7H,1H3

InChI Key

PJCWOHOXULIYEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(C1(C#N)C#N)(C#N)C#N

Origin of Product

United States

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